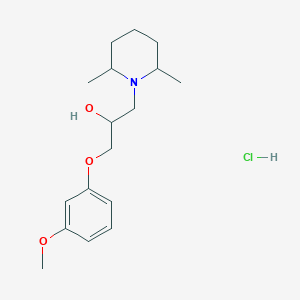![molecular formula C20H24FN3O2 B5156468 1-(2-fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B5156468.png)
1-(2-fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine, commonly known as FPPP, is a chemical compound that belongs to the piperazine family. FPPP has been the subject of scientific research for its potential applications in various fields, including medicine, pharmacology, and neuroscience.
Mécanisme D'action
The exact mechanism of action of FPPP is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. This leads to an increase in the release of dopamine, a neurotransmitter that is responsible for feelings of pleasure and reward. FPPP is also believed to modulate the activity of the serotonergic and dopaminergic systems in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
FPPP has been shown to have a number of biochemical and physiological effects. In animal studies, FPPP has been shown to increase the release of dopamine in the brain, which can lead to an increase in locomotor activity and a decrease in anxiety-like behavior. FPPP has also been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FPPP in lab experiments is that it is relatively easy to synthesize and purify. FPPP is also stable under normal laboratory conditions, which makes it a good candidate for long-term studies. However, one limitation of using FPPP in lab experiments is that its exact mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several future directions for research on FPPP. One area of interest is the potential use of FPPP as an antidepressant and anxiolytic agent. Further studies are needed to determine the exact mechanism of action of FPPP and its effects on the serotonergic and dopaminergic systems in the brain. Another area of interest is the potential use of FPPP as a dopamine receptor agonist in the treatment of Parkinson's disease. Further studies are needed to determine the efficacy and safety of FPPP in humans. Overall, FPPP has the potential to be a valuable tool for scientific research in a variety of fields.
Méthodes De Synthèse
FPPP can be synthesized through a two-step process. The first step involves the reaction of 1-(2-fluorophenyl)piperazine with 1-(2-furoyl)-3-piperidinone in the presence of a catalyst such as sodium ethoxide. The second step involves the reduction of the resulting intermediate with sodium borohydride to yield FPPP. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
FPPP has been studied for its potential applications in various scientific fields. In pharmacology, FPPP has been investigated for its potential as a dopamine receptor agonist. In neuroscience, FPPP has been studied for its ability to modulate the activity of the serotonergic and dopaminergic systems in the brain. FPPP has also been studied for its potential as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c21-17-6-1-2-7-18(17)23-12-10-22(11-13-23)16-5-3-9-24(15-16)20(25)19-8-4-14-26-19/h1-2,4,6-8,14,16H,3,5,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSBBRSMYBKBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5-chloro-2-thienyl)methylene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5156388.png)
![{3-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}diethylamine dihydrochloride](/img/structure/B5156401.png)
![1-(1-ethyl-1H-benzimidazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5156408.png)


![2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5156437.png)

![4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5156445.png)

![4-methyl-N-[3-(2-pyridinyl)propyl]nicotinamide bis(trifluoroacetate)](/img/structure/B5156455.png)
![methyl 3-{[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}benzoate](/img/structure/B5156457.png)

![2-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5156463.png)
